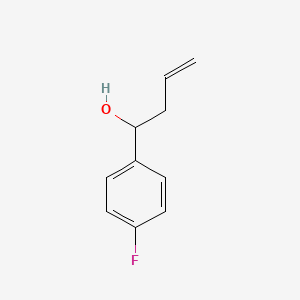

4-(4-Fluorophenyl)-1-buten-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQVKBONTNGXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Solution and Refinement:the Diffraction Data Reflection Intensities and Positions Are Processed to Determine the Unit Cell Dimensions and Space Group of the Crystal. the Phases of the Reflections, Which Are Lost During the Experiment, Are Determined Using Computational Methods E.g., Direct Methods or Patterson Functions to Generate an Initial Electron Density Map. an Atomic Model is Built into This Map and then Refined Against the Experimental Data Using Least Squares Algorithms. This Iterative Process Improves the Fit Between the Calculated and Observed Diffraction Patterns, Resulting in a Final, Accurate Molecular Structure.

For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration. The Flack parameter is a key metric used in this determination; a value close to 0 indicates the correct absolute stereochemistry has been assigned, while a value near 1 suggests the inverted structure is correct. nih.govcsic.es

| Stage | Parameter/Technique | Description |

|---|---|---|

| Crystallization | Vapor Diffusion / Slow Evaporation | Common techniques to slowly achieve supersaturation and promote single crystal growth. caltech.edu |

| Data Collection | X-ray Source | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. |

| Temperature | Cryogenic temperature (e.g., 100 K) to reduce atomic thermal motion and improve data quality. | |

| Structure Solution | Solution Method | Intrinsic phasing methods (e.g., using SHELXT software) are commonly employed to solve the phase problem. |

| Structure Refinement | Refinement Program | Full-matrix least-squares refinement (e.g., using SHELXL software) is used to optimize the atomic model. mdpi.com |

| Validation | Flack Parameter | Used to determine the absolute configuration of chiral structures in non-centrosymmetric space groups. nih.gov |

Mechanistic Investigations and Reaction Dynamics of 4 4 Fluorophenyl 1 Buten 4 Ol Transformations

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are essential for unraveling the sequence of steps that constitute a reaction mechanism. By examining how reaction rates change in response to varying concentrations of reactants, catalysts, and other conditions, chemists can identify the rate-determining step and differentiate between possible mechanistic pathways.

In the context of synthesizing homoallylic alcohols like 4-(4-fluorophenyl)-1-buten-4-ol, a common route is the addition of an allyl group to an aldehyde, in this case, 4-fluorobenzaldehyde (B137897). The hydrogenation of 4-fluorobenzaldehyde has been studied to understand its reaction pathways. For instance, in the manganese-catalyzed hydrogenation of 4-fluorobenzaldehyde to the corresponding alcohol, kinetic experiments revealed crucial details of the mechanism. The reaction was shown to proceed efficiently under hydrogen pressure, with catalyst loading as low as 0.05 mol% achieving quantitative conversion. acs.org Stoichiometric experiments demonstrated that the manganese hydride catalyst reacts readily with the aldehyde to form a new manganese species, indicating a direct role in the catalytic cycle. acs.org Furthermore, control experiments confirmed that the reaction does not proceed in the absence of dihydrogen, ruling out a potential transfer-hydrogenation mechanism where the solvent (ethanol) would act as the hydrogen source. acs.org Such studies, which systematically probe the influence of each component, are fundamental to establishing a plausible reaction pathway. acs.orgresearchgate.netpitt.edu

Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of transition states, particularly for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. princeton.edu A primary KIE, where kH/kD is significantly greater than 1, provides strong evidence for the cleavage of a C-H bond in the rate-limiting step. libretexts.orglibretexts.org

While direct isotope effect studies on this compound are not prominently documented, extensive research on the closely related compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one offers significant insight into the dynamics of bond cleavage involving a fluorophenyl group. Studies on the base-promoted elimination of hydrogen fluoride (B91410) (HF) from this compound have utilized multiple isotope effects to distinguish between possible elimination mechanisms (E1, E2, E1cB). nih.gov

In these experiments, the primary deuterium (B1214612) KIEs (kH/kD) were measured for the reaction catalyzed by different bases. The results, summarized in the table below, show large primary deuterium KIEs, a finding that excludes a stepwise E1 mechanism where C-H bond cleavage occurs after the rate-determining step. nih.gov Concurrently, small leaving-group fluorine KIEs (kF18/kF19) were observed, corresponding to only 5-15% of the estimated maximum value for complete C-F bond fission. nih.gov This combination of a large primary deuterium KIE and a small fluorine KIE suggests a concerted, E1cB-like E2 transition state, where C-H bond breaking is significantly more advanced than C-F bond breaking. nih.gov

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Fluorine KIE (kF18/kF19) |

|---|---|---|---|

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

These findings on a structurally analogous system are critical for interpreting potential transformations of this compound, especially in reactions involving the cleavage of C-H or C-F bonds.

Spectroscopic Interrogation of Reaction Intermediates

The direct observation of fleeting reaction intermediates is a significant challenge in mechanistic chemistry. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying and characterizing these transient species.

In transformations relevant to the synthesis of this compound, such as the catalytic allylation of aldehydes, NMR has been used to probe the reaction mechanism. For the enantioselective allylation of aldehydes using allyltrichlorosilane (B85684), catalyzed by chiral amide derivatives, NMR studies provided clear evidence of intermediate formation. researchgate.net Experiments conducted on 4-methoxybenzaldehyde, a close structural and electronic analogue of 4-fluorobenzaldehyde, showed significant downfield shifts in the ¹H NMR spectrum for the amide proton of the catalyst upon the addition of allyltrichlorosilane and the aldehyde. researchgate.net Correspondingly, shifts in the ¹³C NMR spectrum for the catalyst's carbonyl carbon and the aldehyde's carbonyl carbon were also observed. researchgate.net These spectral changes confirm a direct interaction and the formation of an intermediate complex involving the catalyst, the silicon reagent, and the aldehyde substrate, which precedes the key C-C bond-forming step. researchgate.net

Similarly, in the manganese-catalyzed hydrogenation of 4-fluorobenzaldehyde, the addition of the aldehyde to the manganese hydride catalyst in C₆D₆ led to the spectroscopic observation of a new, albeit minor, manganese species, which is presumed to be the manganese alkoxide intermediate resulting from hydride attack on the carbonyl. acs.org

Transition State Analysis in Key Synthetic Steps

While spectroscopy can identify intermediates, computational chemistry is often required to characterize the high-energy transition states that connect them. Density Functional Theory (DFT) calculations allow for the modeling of transition state geometries and the calculation of activation free energies (ΔG‡), providing a rationale for observed reaction rates and selectivities. acs.org

A key step in the synthesis of chiral this compound is the enantioselective allylation of 4-fluorobenzaldehyde. The mechanism and origin of enantioselectivity in this reaction, when catalyzed by a phenylalanine-derived chiral amide, have been investigated using DFT calculations. researchgate.netresearchgate.net The computations support a mechanism involving a six-membered, chair-like transition state where the catalyst's carbonyl group coordinates to the silicon atom of allyltrichlorosilane, and the aldehyde is activated. researchgate.net

The calculations revealed that for para-fluorobenzaldehyde, the transition state leading to the S-product is energetically favored over the transition state leading to the R-product. However, the calculated energy difference is small, which corroborates the experimentally observed lower enantioselectivity for this substrate compared to other substituted benzaldehydes. researchgate.net

| Substrate | Transition State | Free Energy of Activation (ΔG‡) (kJ/mol) | Relative Stability |

|---|---|---|---|

| ortho-Fluorobenzaldehyde | R-isomer | - | - |

| S-isomer | - | S-state is 2.6 kJ/mol more stable | |

| para-Fluorobenzaldehyde | R-isomer | - | - |

| S-isomer | - | S-state is 0.5 kJ/mol more stable |

Data derived from computational results indicating relative stability of transition states.

This type of analysis, where theoretical calculations align with experimental outcomes, provides a powerful validation of the proposed transition state model and the mechanistic pathway. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst is paramount as it can profoundly influence the reaction mechanism, altering reaction rates, selectivity, and even the final products. escholarship.org

The synthesis of this compound and related transformations illustrate this principle clearly.

Organocatalysis: In the enantioselective allylation of 4-fluorobenzaldehyde with allyltrichlorosilane, a chiral amide organocatalyst operates by activating the silicon reagent through Lewis base coordination. researchgate.netresearchgate.net This assembly then orchestrates the approach of the aldehyde, leading to a highly organized, chiral transition state that dictates the stereochemical outcome. researchgate.net The mechanism proceeds without direct involvement of a metal center.

Transition Metal Catalysis: In contrast, the hydrogenation of 4-fluorobenzaldehyde to the corresponding alcohol employs a manganese(I) complex. acs.org The proposed mechanism involves the manganese complex acting as a hydride donor, attacking the electrophilic carbonyl carbon. This pathway is fundamentally different from organocatalytic activation and leads to reduction rather than C-C bond formation. acs.org The catalyst's ligand environment is crucial; in related hydroacylation reactions, the choice of phosphine (B1218219) ligand on a cobalt catalyst can switch the reaction pathway between 1,4- and 1,2-addition products. escholarship.org

The catalyst can also enable tandem reactions. For example, ruthenium catalysts can first oxidize an alcohol to an aldehyde, which then undergoes a subsequent hydroacylation reaction in the same pot, showcasing how a single catalyst can mediate multiple mechanistic steps. escholarship.org These examples underscore the central role of the catalyst in defining the reaction's mechanistic journey.

Computational and Theoretical Chemistry Studies on 4 4 Fluorophenyl 1 Buten 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityscispace.comnih.govpastic.gov.pknih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. scispace.com By calculating the electron density, DFT methods can accurately determine the ground-state energy, molecular structure, and various reactivity descriptors. For 4-(4-Fluorophenyl)-1-buten-4-ol, DFT calculations elucidate how the interplay between the fluorophenyl group, the hydroxyl group, and the butene chain dictates its electronic character and chemical reactivity. mdpi.com The choice of functional, such as B3LYP, and basis set, like 6-311G(d,p) or 6-311++G(d,p), is critical for achieving accurate results that correlate well with experimental data. bhu.ac.inajchem-a.com

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. pastic.gov.pkresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the π-system of the butene group and the phenyl ring, while the LUMO would be distributed over the molecule's electron-deficient areas. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting how the molecule will interact with electrophiles and nucleophiles. bhu.ac.in

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: This data is representative of calculations performed on analogous fluorophenyl-containing compounds and serves to illustrate the typical values obtained through DFT calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -6.507 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | -2.764 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 3.743 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | 6.507 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 2.764 | -ELUMO; energy released when an electron is added. |

| Electronegativity (χ) | 4.635 | (I+A)/2; measures the power of an atom to attract electrons. pastic.gov.pk |

| Chemical Hardness (η) | 1.872 | (I-A)/2; measures resistance to change in electron distribution. pastic.gov.pk |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the total charge distribution of a molecule and predict its reactive sites. bhu.ac.inchemrxiv.org The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. researchgate.net

Red/Yellow/Orange Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and fluorine. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack, typically around hydrogen atoms, especially the hydroxyl proton. chemrxiv.orgresearchgate.net

Green Regions: Represent neutral or zero potential areas. researchgate.net

For this compound, the MEP map would predictably show strong negative potentials around the electronegative oxygen atom of the hydroxyl group and the fluorine atom on the phenyl ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, making it a primary hydrogen bond donor.

Conformational Analysis through Molecular Mechanics and Dynamics Simulationsuni-muenchen.de

The flexibility of the butene chain in this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis, performed using methods like Molecular Mechanics (MM) and Molecular Dynamics (MD), is essential for identifying the most stable, low-energy conformers and understanding the energy barriers that separate them. upenn.eduuci.edu These simulations model the molecule as a collection of atoms connected by bonds, allowing for the calculation of steric and strain energies for different geometries. cwu.edu

Table 2: Representative Rotational Energy Barriers for Single Bonds Note: The values presented are illustrative examples based on studies of similar small organic molecules and demonstrate the concept of rotational energy barriers.

| Bond of Rotation | Conformation | Relative Energy (kcal/mol) | Barrier to Rotation (kcal/mol) |

| C-C (Butane-like) | Anti | 0.0 | ~3.0 |

| Eclipsed (H, H) | 3.0 | - | |

| Gauche | 0.9 | ~3.6 | |

| Eclipsed (CH3, H) | 3.6 | - |

The chemical environment, particularly the solvent, can significantly influence the conformational preferences and reactivity of this compound. uni-muenchen.de The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These intermolecular interactions are critical in condensed phases. utwente.nl Computational models can simulate these effects by using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the simulation box. utwente.nlbigchem.eu These simulations can reveal how solvent polarity affects the stability of different conformers by preferentially stabilizing those with larger dipole moments. nih.gov

Prediction of Spectroscopic Signatures (Methodologies, not data)uni-muenchen.de

A significant application of computational chemistry is the prediction of spectroscopic properties, which aids in the interpretation of experimental data. DFT and other quantum mechanical methods can be employed to calculate the spectroscopic signatures of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure.

Vibrational (IR) Spectroscopy: Theoretical vibrational spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. ajchem-a.com These predicted frequencies correspond to bond stretches, bends, and torsions, and can be compared with experimental Infrared (IR) spectra to identify characteristic functional groups and confirm conformational details. unibo.it

These predictive methodologies provide a powerful complement to experimental spectroscopy, offering a detailed, atom-level understanding of the molecule's structural and electronic properties.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry offers powerful tools for the in silico design of novel derivatives of this compound and for the detailed investigation of its potential reaction pathways. Through the application of theoretical models, researchers can predict the properties and reactivity of new molecules, thereby guiding synthetic efforts toward compounds with desired characteristics and understanding the mechanisms of their formation.

Computational Design of Novel Derivatives

The design of new derivatives of this compound through computational methods typically involves modifying the parent structure and evaluating the resulting changes in electronic and steric properties. Techniques such as Density Functional Theory (DFT) are employed to calculate molecular geometries, electronic charge distributions, and spectroscopic signatures of hypothetical analogs. sumitomo-chem.co.jp These calculations enable the screening of a large number of potential derivatives without the need for laborious and costly synthesis and experimentation.

For instance, a hypothetical study could focus on introducing various substituents at key positions on the phenyl ring or modifying the butenol (B1619263) chain. The goal of such a study would be to modulate the molecule's reactivity, polarity, or potential biological activity. The computational analysis would involve optimizing the geometry of each new derivative and calculating key molecular descriptors.

Below is a hypothetical data table illustrating the types of results that would be generated in such a computational study. The data presented are for illustrative purposes and are based on general principles of computational chemistry.

Table 1: Hypothetical Computational Data for Designed Derivatives of this compound

| Derivative | Substituent at C-4' | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| Parent Compound | -F | 2.15 | -6.89 | -0.25 |

| Derivative A | -Cl | 2.25 | -6.95 | -0.30 |

| Derivative B | -Br | 2.28 | -6.98 | -0.32 |

| Derivative C | -CH₃ | 2.05 | -6.75 | -0.20 |

| Derivative D | -NO₂ | 4.50 | -7.50 | -1.50 |

This data is illustrative and not from a published study.

The data in the table could lead to several hypotheses. For example, the introduction of a nitro group (Derivative D) significantly increases the dipole moment, suggesting greater polarity. It also lowers the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which could imply altered reactivity.

Computational Analysis of Reaction Pathways

Theoretical chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to explore various synthetic routes or to understand its subsequent transformations. Such studies typically involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. sumitomo-chem.co.jp

A hypothetical investigation could, for example, analyze the mechanism of a dehydration reaction of this compound to form a conjugated diene. Using DFT methods, the geometries of the reactant, transition state, and product would be optimized. The calculated activation energy (ΔG‡) would provide a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp

Table 2: Hypothetical Energy Profile for a Dehydration Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | Dehydration Transition Structure | +25.8 |

| Product | Conjugated Diene | -5.2 |

This data is illustrative and not from a published study.

The hypothetical data in Table 2 suggest that the reaction is thermodynamically favorable (the product is at a lower energy than the reactant) but requires a significant activation energy to proceed. Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electronic changes occurring during the reaction, for instance, by tracking the charge distribution and bond orders as the reaction progresses. researchgate.net

By performing these types of computational studies, chemists can gain a detailed, atomistic-level understanding of the chemical processes, which is invaluable for designing more efficient synthetic routes and for predicting the stability and reactivity of novel compounds.

Analytical Methodologies for the Characterization of 4 4 Fluorophenyl 1 Buten 4 Ol and Its Derivatives

Advanced Spectroscopic Techniques in Structural Elucidation

The precise determination of the molecular structure of 4-(4-Fluorophenyl)-1-buten-4-ol and its derivatives relies on a suite of advanced spectroscopic methods. These techniques probe the molecular framework at the atomic and functional group level, providing complementary information that, when combined, allows for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework. For fluorinated molecules like this compound, NMR is particularly powerful. mdpi.com

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the vinyl protons, the methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the aromatic protons on the fluorophenyl ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish the connectivity of the molecule.

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments (e.g., alkyl, vinyl, alcohol-bearing, aromatic). The spectrum would show distinct peaks for each carbon in the butenol (B1619263) chain and the fluorophenyl ring.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a highly specific and sensitive technique. nih.govresearchgate.net It serves as a definitive tool to confirm the presence of the fluorine atom and can provide information about its environment. nih.gov Quantitative ¹⁹F NMR (qNMR) can also be developed as a reliable method for the accurate quantification of fluorinated compounds in various samples. nih.govresearchgate.net

2D NMR Techniques: Complex structures are often elucidated using two-dimensional NMR experiments. Methodologies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These experiments are instrumental in piecing together the complete molecular structure.

Low-Field NMR: Recent advancements have shown potential applications of low-field NMR as a practical alternative for structural analysis in various laboratory settings, offering the ability to differentiate between structurally similar compounds like isomers. nih.gov

Mass Spectrometry (MS) Fragmentation Pattern Analysis Methodologies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The process begins when a molecule is ionized, forming a molecular ion (M+•), which is often unstable. libretexts.orgchemguide.co.uk This ion can then break apart into smaller, more stable fragments. The resulting pattern of fragments is characteristic of the molecule's structure. libretexts.org

For this compound, the fragmentation pattern analysis would involve identifying key fragmentation pathways:

Molecular Ion Peak (M+•): This peak corresponds to the intact molecule that has lost one electron. Its m/z value provides the molecular weight of the compound.

Loss of Water: Alcohols frequently undergo dehydration, resulting in a fragment with a mass of [M-18]. libretexts.org This is a common and diagnostically significant peak for this class of compounds.

Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For a secondary alcohol like this compound, this can lead to the formation of stable, charged fragments. libretexts.org

Aromatic Fragmentation: The fluorophenyl ring can lead to characteristic fragments. This includes the fluorophenyl cation itself or fragments resulting from the loss of the fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu

Chain Cleavage: The butenyl side chain can fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

The relative abundance of these fragment ions, particularly the most abundant one known as the "base peak," is determined by the stability of the ions formed. chemguide.co.uklibretexts.org For example, fragmentation that produces a more stable secondary carbocation is favored over one that produces a primary carbocation. chemguide.co.uk By systematically analyzing these fragmentation patterns, the original structure can be reconstructed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodologies)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods work by measuring the interaction of a molecule with electromagnetic radiation, causing its bonds to vibrate at specific, characteristic frequencies.

For this compound, the key functional groups and their expected vibrational frequencies provide a molecular fingerprint. The analysis of experimental spectra against simulated spectra can also aid in peak assignment. researchgate.net

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, broad | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Alkene C=C | Stretching | 1640 - 1680 |

| Aromatic C=C | Ring Stretching | ~1600 and ~1475 |

| C-F | Stretching | 1100 - 1250 |

| C-O | Stretching | 1050 - 1150 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region in the IR spectrum is strong evidence for the hydroxyl (-OH) group. nist.gov Peaks just above 3000 cm⁻¹ indicate C-H bonds on unsaturated carbons (aromatic and vinyl), while those just below 3000 cm⁻¹ correspond to C-H bonds on saturated carbons. libretexts.org The characteristic stretches for the C=C bonds in the vinyl group and the aromatic ring, along with the strong C-O and C-F stretches, would collectively confirm the major structural features of the molecule.

UV-Visible Spectroscopy for Electronic Transitions (Methodologies)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. libretexts.org

The primary chromophore in this compound is the substituted benzene (B151609) ring. libretexts.org

π → π Transitions:* Benzene and its derivatives exhibit characteristic absorption bands resulting from π → π* electronic transitions. up.ac.za Benzene itself shows a weak absorption band around 260 nm. up.ac.za

Substituent Effects: The presence of substituents on the benzene ring can shift the wavelength of maximum absorption (λmax) and alter the absorption intensity. nist.govdocbrown.info The fluorine atom and the butenol side chain attached to the phenyl ring will influence the energy levels of the π-orbitals, causing a shift in the observed λmax compared to unsubstituted benzene. nist.gov The analysis involves identifying these shifts to gain information about the substitution pattern on the aromatic ring. Because the butenyl group is not directly conjugated with the aromatic ring, its electronic effect is primarily inductive rather than resonance-based.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of synthesized chemical compounds, it is essential for assessing purity, identifying impurities, and for preparative isolation of the target molecule.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. pensoft.net The development of a robust and reliable HPLC method is a systematic process involving the optimization of several key parameters to achieve efficient separation of the target compound from any impurities or degradation products. nih.govnih.gov

The methodology for developing an HPLC method for this compound would include the following steps:

| Parameter | Description and Common Choices |

| Mode of Chromatography | Reversed-Phase (RP-HPLC): This is the most common mode for molecules with moderate polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. pensoft.net |

| Column Selection | Stationary Phase: An octadecylsilane (B103800) (C18 or ODS) column is a standard first choice, offering good retention for aromatic compounds. pensoft.netColumn Dimensions: Typical analytical columns are 150-250 mm in length with a 4.6 mm internal diameter and 3-5 µm particle size. |

| Mobile Phase Selection | Solvents: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. nih.gov The pH of the buffer can be adjusted to control the ionization state of analytes. |

| Elution Mode | Isocratic vs. Gradient: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time. Gradient elution is often preferred for separating complex mixtures with components of varying polarities. nih.gov |

| Detector | UV-Vis Detector: Given the presence of the phenyl chromophore, a UV-Vis detector is highly suitable. The detection wavelength is typically set at the λmax of the analyte to ensure maximum sensitivity. pensoft.net |

| Method Validation | Performance Characteristics: Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation assesses parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. |

This systematic approach ensures the development of a selective and reliable analytical method for the routine quality control and purity assessment of this compound and its derivatives.

Gas Chromatography (GC) Optimization Strategies

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound. Optimization of GC parameters is critical to achieve high resolution, good peak shape, and short analysis times. Key strategies involve the careful selection of the capillary column, temperature programming, carrier gas flow rate, and detector settings.

For fluorinated aromatic alcohols, the choice of the stationary phase is paramount. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), or intermediate polarity phases are often suitable. The column dimensions—length, internal diameter (I.D.), and film thickness—also play a significant role. Shorter, narrower columns can significantly reduce analysis time, while thicker films are better for volatile analytes. researchgate.net

The oven temperature program is another critical parameter. An initial low temperature allows for the trapping of volatile components at the head of the column, followed by a controlled ramp rate to elute compounds based on their boiling points and interaction with the stationary phase. A typical program for related fluorinated alcohols might start at a sub-ambient temperature (-50°C) and ramp up to over 100°C. permapure.com The carrier gas, typically helium or hydrogen, must be set to an optimal linear velocity to maximize efficiency.

Detection is commonly performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. nih.govresearchgate.net When using MS, electron ionization (EI) is a common mode, though chemical ionization (CI) can offer higher sensitivity for certain fluorinated compounds. shimadzu.com Optimization of the MS involves setting appropriate ion source and interface temperatures. researchgate.net

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | DB-1 or SH-Stabilwax (30 m x 0.25 mm I.D., 0.25 µm film) | Provides good resolution for a wide range of analyte polarities. researchgate.netshimadzu.com |

| Carrier Gas | Helium at ~2 mL/min | Inert gas providing good efficiency and safety. permapure.com |

| Oven Program | Start at 40-50°C (hold 2 min), ramp 10°C/min to 250°C | Balances resolution of early-eluting compounds with timely elution of higher boiling point analytes. |

| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the sample without thermal degradation. |

| Detector | Mass Spectrometer (MS) | Offers high sensitivity and specificity for definitive identification. nih.govshimadzu.com |

| MS Ion Source Temp. | 230°C | Optimizes ionization efficiency while minimizing fragmentation. researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules like this compound, which possesses a stereogenic center at the C4 position, determining the enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. nih.gov The principle relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. scas.co.jp

The selection of the appropriate CSP is the most critical step in method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Lux® series), are highly versatile and often provide successful enantioseparation for a broad range of compounds, including aromatic alcohols. nih.gov Cyclodextrin-based and Pirkle-type columns represent other major classes of CSPs that can be screened. scas.co.jp

Mobile phase composition is optimized to achieve baseline resolution (Rs > 1.5) in a reasonable timeframe. Common modes for chiral separation include normal-phase, reversed-phase, and polar organic modes.

Normal-Phase: Typically uses a mobile phase of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. This mode often provides excellent selectivity.

Reversed-Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is compatible with MS detection. nih.gov

Polar Organic Mode: Uses polar organic solvents such as acetonitrile or methanol, often with additives.

Method optimization also involves adjusting the flow rate and column temperature. Lower flow rates can sometimes improve resolution, while temperature changes can affect the thermodynamics of the chiral recognition process and alter selectivity. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers in the chromatogram.

| Parameter | Screening Conditions | Rationale |

|---|---|---|

| Chiral Stationary Phases (CSPs) | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) 3. Cyclodextrin-based (e.g., β-cyclodextrin) | These CSPs show broad applicability and complementary selectivity for resolving a wide range of chiral compounds, including alcohols. nih.gov |

| Mobile Phase Systems | 1. Normal-Phase: Hexane/Isopropanol (90:10, v/v) 2. Reversed-Phase: Acetonitrile/Water (50:50, v/v) 3. Polar Organic: Methanol w/ 0.1% additive (e.g., DEA) | Screening across different polarity modes is the most effective way to find a successful separation. |

| Flow Rate | 0.5 - 1.0 mL/min | A standard range for analytical HPLC; lower flow rates can be tested to improve resolution. |

| Temperature | 25°C (Ambient) | A controlled starting point; temperature can be varied (e.g., 15°C to 40°C) to optimize selectivity. |

| Detection | UV/Vis (e.g., at 254 nm) | The aromatic fluorophenyl group provides strong UV absorbance for sensitive detection. |

X-ray Crystallography for Solid-State Structure Determination (Methodology)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For derivatives of this compound, this technique can unambiguously confirm the molecular connectivity, reveal conformational details, and, crucially, establish the absolute configuration of a single enantiomer. nih.gov The process involves several key stages.

Applications of 4 4 Fluorophenyl 1 Buten 4 Ol As a Versatile Building Block in Complex Organic Synthesis

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. The compound 4-(4-Fluorophenyl)-1-buten-4-ol, possessing a unique combination of a fluorinated aromatic ring, a chiral alcohol, and a terminal alkene, serves as a highly versatile and valuable intermediate in the synthesis of more complex molecular architectures. Its utility spans across pharmaceuticals, agrochemicals, and the generation of novel molecular scaffolds for discovery research.

Emerging Research Directions and Future Perspectives for 4 4 Fluorophenyl 1 Buten 4 Ol

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and the rational design of novel catalysts. beilstein-journals.orgrjptonline.org These data-driven approaches analyze vast datasets of chemical reactions to identify complex patterns that govern reactivity, yield, and selectivity. nih.gov For a molecule like 4-(4-Fluorophenyl)-1-buten-4-ol, AI/ML models can be instrumental in several ways.

Reaction Prediction and Optimization: ML algorithms can predict the optimal conditions (e.g., solvent, temperature, catalyst) for the synthesis of this compound itself, or for its subsequent transformations. By featurizing the molecule's structure—including the fluorophenyl group, the hydroxyl moiety, and the vinyl group—these models can forecast its behavior in various chemical environments, thereby reducing the need for extensive empirical screening and accelerating process development. rjptonline.orgnih.gov

Catalyst Design: AI can guide the design of catalysts tailored for specific transformations involving this compound. For instance, in asymmetric hydrogenations of the double bond or enantioselective enzymatic resolutions, ML can predict which catalyst or enzyme variant will afford the highest enantiomeric excess. nih.gov These models learn from existing catalyst-substrate interaction data to propose novel ligand structures or enzyme mutations that are predicted to enhance performance. beilstein-journals.org

| AI/ML Application | Relevance to this compound |

| Retrosynthesis Planning | Suggesting novel and efficient synthetic routes to the target molecule. engineering.org.cn |

| Forward Reaction Prediction | Predicting the products of reactions using the compound as a starting material. beilstein-journals.org |

| Yield & Selectivity Optimization | Fine-tuning reaction parameters to maximize the output of a desired stereoisomer. nih.gov |

| Virtual Screening | Identifying potential catalysts for specific transformations from large digital libraries. ijsea.com |

Continuous Flow Synthesis and Automation Advancements

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, efficiency, and product purity. acs.orgbeilstein-journals.org The application of this technology to the synthesis and transformation of this compound is a promising area of research.

The synthesis of related 4-aryl-2-butanones has been successfully demonstrated using multi-step continuous flow processes, often involving initial condensation reactions followed by hydrogenation. units.it A similar strategy could be developed for this compound. Furthermore, operating reactors under superheated conditions can dramatically increase reaction rates, offering improved productivity and process intensification. nih.gov

Automation is a key synergistic technology for flow chemistry. Machine learning algorithms can be coupled with automated flow reactors to create self-optimizing systems. chemrxiv.org Such a platform could autonomously explore a wide range of reaction conditions for a transformation involving this compound, identifying the optimal parameters for yield and purity in a fraction of the time required for manual experimentation. chemrxiv.org

| Flow Chemistry Advantage | Application Example |

| Enhanced Safety | Handling hazardous reagents or performing high-pressure reactions in small, controlled volumes. acs.org |

| Improved Heat & Mass Transfer | Precise temperature control, leading to fewer side products and higher purity. nih.gov |

| Scalability | Increasing production by running the system for longer or by "numbering-up" (parallelizing reactors) without re-optimization. units.it |

| Process Intensification | Achieving higher throughput in a smaller footprint, as seen in the synthesis of drugs like hydroxychloroquine. beilstein-journals.org |

Sustainable and Biocatalytic Approaches to Synthesis and Transformation

Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, milder reaction conditions, and the reduction of waste. researchgate.net Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for achieving these goals. gesundheitsindustrie-bw.de

For a chiral molecule like this compound, enzymes offer unparalleled stereoselectivity. polimi.it The synthesis could be achieved via the asymmetric reduction of a corresponding ketone using an alcohol dehydrogenase (ADH), which can deliver a single enantiomer with high purity under mild, aqueous conditions. mdpi.com This approach circumvents the need for chiral resolving agents or expensive metal catalysts.

Furthermore, enzymes can be immobilized within solid supports or flow reactors, enabling their easy separation from the product and reuse over multiple cycles, which enhances process economics and sustainability. gesundheitsindustrie-bw.depolimi.it Light-driven biocatalytic systems, where light is used to regenerate necessary cofactors, represent an emerging frontier that could further improve the sustainability of these processes by harnessing a renewable energy source. au.dk

| Biocatalytic Approach | Potential Advantage for this compound |

| Asymmetric Reduction | Synthesis of a single enantiomer of the alcohol from a prochiral ketone precursor. mdpi.com |

| Kinetic Resolution | Selective transformation of one enantiomer in a racemic mixture, allowing for the separation of both. |

| Enzyme Immobilization | Facilitates catalyst recycling and integration into continuous flow systems. polimi.it |

| Photobiocatalysis | Use of light to drive enzymatic reactions, reducing reliance on sacrificial chemical reagents. au.dk |

Exploration of Novel Reactivity Modalities

The unique structural features of this compound—the allylic alcohol, the terminal alkene, and the fluorinated aromatic ring—provide a rich platform for exploring novel chemical reactions. Modern synthetic methods, such as photoredox catalysis, are expanding the toolkit available to chemists to functionalize such molecules in previously challenging ways. nottingham.ac.uk

Photoredox catalysis uses light to initiate single-electron transfer processes, enabling a wide range of transformations under mild conditions. nottingham.ac.uk For this compound, this could facilitate:

Radical additions across the double bond.

C-H functionalization of the aromatic ring.

Deoxygenative functionalization of the alcohol.

These advanced methods could be used to convert this compound into a diverse array of derivatives that would be difficult to access through traditional thermal chemistry, opening up new avenues for drug discovery and materials science.

Design of Next-Generation Fluorinated Molecular Scaffolds

The 4-(4-fluorophenyl) motif is a common feature in many successful pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity. acs.orgmdpi.com As a versatile building block, this compound can serve as a starting point for the construction of novel, complex molecular scaffolds.

Research in this area focuses on using this synthon to create libraries of compounds for biological screening. For example, the alkene and alcohol functionalities can be used as handles for diversification, participating in reactions to form more elaborate structures like heterocycles or macrocycles. nih.gov The synthesis of pyrazole (B372694) derivatives, a common scaffold in medicinal chemistry, often involves reactions with 1,3-difunctional compounds, a role that derivatives of this compound could potentially fill. researchgate.net By strategically incorporating this fluorinated building block into new molecular architectures, researchers aim to develop next-generation therapeutic agents with improved efficacy and novel mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.